4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfanyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS2/c1-22(2)13-17-18(14-24)21(29-20(17)23(3,4)26-22)25-19(27)11-8-12-28-15-16-9-6-5-7-10-16/h5-7,9-10,26H,8,11-13,15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMRTELACHVCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CCCSCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the cyano and tetramethyl groups. The benzylthio group is then added through a nucleophilic substitution reaction, and finally, the butanamide moiety is introduced via an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The cyano group may play a role in binding to enzymes or receptors, while the benzylthio group could be involved in redox reactions. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Structure Differences: The target compound’s tetrahydrothieno[2,3-c]pyridine core differs from thiazolo-pyrimidines (e.g., compound 11b in ) and benzothieno[2,3-d]pyrimidines (). These structural variations influence electronic properties and binding interactions .
- Substituent Impact : The benzylthio group in the target compound may enhance lipophilicity and membrane permeability compared to the chloro group in or the pyrimidinylsulfanyl group in . This could improve bioavailability and target engagement .
Physicochemical Properties
- IR/NMR Data: The cyano group (~2220 cm⁻¹ in IR) and aromatic protons (δ 7.29–8.01 in ¹H NMR) are consistent across analogues (e.g., ). The target compound’s tetramethyl groups would show distinct ¹³C NMR signals (~15–25 ppm) .
- Melting Points : Thiazolo-pyrimidine derivatives () exhibit higher melting points (213–246°C) than the target compound’s likely range (estimated 150–200°C), reflecting differences in crystallinity due to substituents .
Biological Activity
4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide is a complex organic compound with potential biological activities. This article explores its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with a benzylthio group and a cyano substituent. Its molecular formula is with a molecular weight of 342.48 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities primarily through its interaction with various biological targets. The following sections detail specific areas of activity.
1. Inhibition of Kinases
A notable study identified the compound as a potent inhibitor of JNK2 and JNK3 kinases. The inhibitors demonstrated a pIC50 of 6.7 against JNK3 and 6.5 against JNK2, indicating strong inhibitory potential within the mitogen-activated protein kinase (MAPK) family. Selectivity was observed against JNK1, p38alpha, and ERK2 .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models. This suggests potential use in treating inflammatory diseases .
3. Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds indicate that derivatives of the thieno[2,3-c]pyridine structure may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves modulation of apoptotic pathways and cell cycle arrest.
Case Studies
Several case studies have highlighted the biological efficacy of compounds similar to this compound:
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets:
- Kinase Binding : The unique binding mode observed in X-ray crystallography studies suggests that the cyano group forms hydrogen bonds with the ATP-binding site's hinge region in kinases .
- Inflammatory Pathway Modulation : By inhibiting key signaling pathways involved in inflammation (e.g., NF-kB), it reduces pro-inflammatory cytokine release.
Q & A
What are the key synthetic challenges in preparing 4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of the tetrahydrothieno[2,3-c]pyridine core, introduction of the cyano group at position 3, and coupling with the benzylthio-butanamide moiety. Key challenges include:
- Regioselectivity : Ensuring proper substitution patterns on the thieno-pyridine ring during cyclization. Adjusting electron-withdrawing/donating groups (e.g., cyano at position 3) can direct reactivity .
- By-product formation : Side reactions during amide coupling (e.g., hydrolysis of the benzylthio group) may occur. Using anhydrous solvents (e.g., dry acetonitrile or DMF) and coupling agents like HATU or EDCI improves efficiency .
- Yield optimization : Reflux times and temperature control are critical. For example, extending reflux duration (24–48 hours) in acetonitrile/ethanol mixtures enhances cyclization completeness .
How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
A combination of techniques is required:
- 1H/13C NMR : Confirm the tetrahydrothieno[2,3-c]pyridine scaffold by identifying characteristic signals, such as methyl groups at δ 1.2–1.5 ppm (5,5,7,7-tetramethyl) and aromatic protons from the benzylthio moiety at δ 7.2–7.4 ppm .
- IR Spectroscopy : Detect the cyano group (C≡N stretch at ~2200 cm⁻¹) and amide carbonyl (C=O at ~1670 cm⁻¹) .
- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities. For example, a calculated m/z of ~450–500 Da aligns with the compound’s molecular weight .
- HPLC-PDA : Monitor purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
What strategies are recommended for resolving contradictions in biological activity data across different assays (e.g., cytotoxicity vs. anti-inflammatory effects)?
Methodological Answer:
Discrepancies often arise from assay-specific conditions:
- Dose-response validation : Re-test the compound across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Cell line selection : Use isogenic cell lines (e.g., cancer vs. normal) to assess selectivity. For example, compare IC50 values in HeLa (cancer) vs. HEK293 (normal) cells .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target pathways. If anti-inflammatory activity contradicts cytotoxicity, screen for NF-κB or COX-2 modulation .
How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to kinase targets like EGFR or CDK2?
Advanced Research Focus:
- Target selection : Prioritize kinases with structural homology to the thieno-pyridine scaffold. For example, EGFR (PDB ID: 1M17) has a hydrophobic pocket accommodating tetramethyl groups .
- Docking workflow :
- Prepare the compound’s 3D structure (e.g., using Open Babel) and optimize with DFT (B3LYP/6-31G*).
- Perform flexible docking (AutoDock Vina) with grid boxes centered on the ATP-binding site.
- Validate results with MD simulations (GROMACS) to assess binding stability over 100 ns .
- Interpretation : A docking score ≤ -8.0 kcal/mol suggests strong binding. Cross-validate with experimental kinase inhibition assays .
What solvent systems and crystallization methods are optimal for enhancing the compound’s stability in long-term storage?
Methodological Answer:
- Solubility profiling : The compound is likely lipophilic (logP ~3–4). Test solubility in DMSO (stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for in vitro assays) .
- Crystallization : Use ethanol-dioxane (1:2) mixtures for recrystallization, which minimizes residual solvents and improves crystal lattice stability .
- Storage : Lyophilize the compound and store under argon at -80°C. Monitor degradation via HPLC every 6 months .
How can structure-activity relationship (SAR) studies guide the modification of the benzylthio group to enhance potency against bacterial biofilms?
Advanced Research Focus:
- Analog synthesis : Replace the benzylthio group with bulkier arylthio groups (e.g., naphthylthio) or electron-deficient substituents (e.g., 4-CF3-benzylthio) .
- Biofilm assays : Use Staphylococcus aureus biofilm models with crystal violet staining and confocal microscopy. Compare MBIC (minimum biofilm inhibitory concentration) values .
- SAR insights : Increased hydrophobicity (ClogP >4) correlates with enhanced biofilm penetration, while electron-withdrawing groups improve target binding (e.g., to quorum-sensing receptors) .
What analytical techniques are critical for detecting and quantifying by-products during large-scale synthesis?
Methodological Answer:
- UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization to separate and identify impurities. Monitor for common by-products like hydrolyzed amides or dimerized thieno-pyridine intermediates .
- NMR kinetics : Track reaction progress in real-time (e.g., using 19F NMR if fluorinated reagents are present) .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify residual starting materials .
How can researchers address low aqueous solubility in in vivo pharmacokinetic studies?
Advanced Research Focus:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
